molecular formula C26H17NO5S B2820314 methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 477538-29-7

methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2820314
CAS No.: 477538-29-7
M. Wt: 455.48
InChI Key: YYUNKNUCMFVZJE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[f]chromene, carboxamido, and phenylthiophene. These groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzo[f]chromene component, for example, is a tricyclic structure with fused benzene and pyran rings .

Scientific Research Applications

Synthesis and Structural Studies

The compound of interest has been the subject of various synthesis and structural studies, providing insight into its potential applications in scientific research. One study detailed the synthesis, structural, and conformational analysis of chromane derivatives, closely related to the target compound, demonstrating techniques for modifying chromane structures which could be applicable to the synthesis of methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate (Ciolkowski et al., 2009).

Coordination Complexes and Spectroscopic Studies

Another relevant study involved the synthesis of novel copper(II), cobalt(II), and nickel(II) complexes with organic ligands derived from chromene, indicative of the compound's potential utility in forming coordination complexes with metals. These complexes were characterized by crystal structure analysis and spectroscopic methods, suggesting their potential application in materials science and catalysis (Myannik et al., 2018).

Chemical Transformations and Applications

Research also includes the exploration of chemical transformations involving methyl 3-hydroxythiophene-2-carboxylate, a similar compound, providing pathways to synthesize diverse thiophene derivatives. These methodologies could be adapted for the functionalization and derivatization of the compound , highlighting its versatility in organic synthesis (Corral & Lissavetzky, 1984).

Glycoside Derivatives and Conformational Analysis

A study on the synthesis of a glycoside lactone derivative with a specific unsaturated diester substituent sheds light on the compound's potential application in the development of novel glycoside derivatives, which may have implications in drug discovery and medicinal chemistry (Zhang et al., 2001).

Antioxidant and Antibacterial Agents

The compound's structural motif is also explored in the context of synthesizing indolyl-4H-chromene-3-carboxamides, which have been evaluated as antioxidant and antibacterial agents. This suggests potential research applications in developing novel therapeutics based on the compound's framework (Subbareddy & Sumathi, 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzo[f]chromene derivatives have shown antiproliferative activity against certain cancer cell lines .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

methyl 3-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO5S/c1-31-26(30)23-20(14-22(33-23)16-8-3-2-4-9-16)27-24(28)19-13-18-17-10-6-5-7-15(17)11-12-21(18)32-25(19)29/h2-14H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUNKNUCMFVZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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